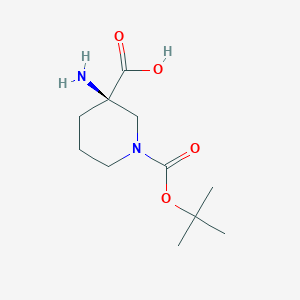

(R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Description

(R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS: 862372-86-9) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an amino substituent at the 3-position of the piperidine ring. With a molecular weight of 244.29 g/mol, this compound is utilized in pharmaceutical research, particularly as a building block for synthesizing bioactive molecules, such as anticancer agents and opioid antagonists . Its Boc group enhances stability during synthetic processes, while the carboxylic acid and amino functionalities enable diverse chemical modifications.

Properties

IUPAC Name |

(3R)-3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYGMOYBKKZJES-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@](C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654096 | |

| Record name | (3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862372-86-9 | |

| Record name | (3R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in peptide synthesis. This compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. It is known to interact with enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds during protein synthesis. The interaction between ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid and these enzymes is crucial for the efficient synthesis of peptides, as it helps in stabilizing the transition state and lowering the activation energy required for the reaction.

Cellular Effects

The effects of ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the synthesis of proteins and enzymes, thereby altering the overall metabolic activity of the cell. Additionally, ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can impact cell signaling pathways by interacting with signaling molecules and receptors, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it has been shown to inhibit certain proteases by binding to their active sites, thereby preventing the cleavage of peptide bonds. Conversely, it can also activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid in laboratory settings are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture. Long-term studies have shown that ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can have lasting effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods.

Dosage Effects in Animal Models

The effects of ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects and can effectively modulate biochemical pathways. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for achieving desired outcomes without causing harm.

Metabolic Pathways

®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. This compound can influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. Additionally, it can affect the levels of metabolites, leading to changes in cellular energy production and overall metabolic balance.

Transport and Distribution

The transport and distribution of ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution.

Subcellular Localization

The subcellular localization of ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various proteins and enzymes involved in cellular processes. The localization of ®-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can affect its activity, as its interactions with biomolecules are influenced by its subcellular environment.

Biological Activity

(R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS: 862372-86-9) is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features, including a tert-butoxycarbonyl (Boc) protecting group and an amino acid moiety, which contribute to its pharmacological properties.

- Molecular Formula : C11H20N2O4

- Molecular Weight : 244.29 g/mol

- IUPAC Name : this compound

- Purity : ≥97%

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its role as a precursor in synthesizing bioactive compounds and its potential therapeutic applications.

Antiviral Activity

Research indicates that derivatives of piperidine compounds exhibit antiviral properties. For instance, compounds containing β-amino acids have shown significant activity against viruses such as the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1). In a study comparing various heterocyclic derivatives, certain piperidine-based compounds demonstrated enhanced antiviral efficacy, suggesting that this compound could serve as a scaffold for developing new antiviral agents .

Neuroprotective Effects

Piperidine derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases. The structural modifications provided by the Boc group may influence the bioavailability and efficacy of the compound in targeting neural pathways. Preliminary studies suggest that such compounds could inhibit neuroinflammation and promote neuronal survival .

Table of Biological Activities

| Activity Type | Compound/Derivatives | Observation |

|---|---|---|

| Antiviral | β-amino acid derivatives | Significant activity against TMV and HSV-1 |

| Neuroprotection | Piperidine derivatives | Potential inhibition of neuroinflammation |

| Antidiabetic potential | Dipeptidyl peptidase IV inhibitors | Precursor for linagliptin and other agents |

Case Studies

- Antiviral Efficacy Against Tobacco Mosaic Virus

- Neuroprotective Mechanisms

Scientific Research Applications

Pharmaceutical Applications

- Intermediate in Drug Synthesis

- Antiviral and Anticancer Agents

Peptide Synthesis

Role as a Protecting Group

- The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines. This allows for selective reactions without affecting other functional groups. Boc protection is advantageous due to its stability under basic conditions and ease of removal under acidic conditions, facilitating the synthesis of complex peptides .

Organic Synthesis

- Building Block for Complex Molecules

-

Synthesis of Chiral Compounds

- The chiral nature of this compound makes it valuable for synthesizing other chiral molecules, which are essential in developing enantiomerically pure drugs. Its use in asymmetric synthesis has been extensively documented, showcasing its importance in creating compounds with specific stereochemical configurations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key Compounds Analyzed:

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)

3-Piperidinecarboxylic acid (CAS: 498-95-3)

(R)-Piperidine-3-carboxylic acid (CAS: 25137-00-2)

(3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (II-1, from )

Physicochemical Properties

- Solubility and Stability: The Boc group in the target compound and (3S,4R)-Boc-4-phenylpiperidine-3-COOH improves lipophilicity and stability during synthesis compared to unprotected analogs like 3-piperidinecarboxylic acid .

Commercial Availability

- Target Compound : Discontinued in 100 mg and 250 mg quantities .

- (R)-Piperidine-3-carboxylic acid : Available at high cost ($400/g) .

- 3-Piperidinecarboxylic acid : Readily available as a laboratory chemical .

Key Research Findings

- Structural-Activity Relationships (SAR): The Boc group and amino substitution in the target compound enhance its utility in drug discovery compared to non-functionalized analogs .

Preparation Methods

Method Overview

- Starting Material: 3(R)-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester

- Catalyst: 10% Palladium on Carbon (Pd-C)

- Solvent: Methanol

- Conditions: Hydrogen atmosphere (1 atm), room temperature, 8 hours

- Workup: Filtration through Celite, evaporation of solvent

Outcome

- The reaction cleanly removes the benzyloxycarbonyl (Cbz) protecting group by hydrogenolysis, yielding (R)-1-Boc-3-aminopiperidine with a 99% yield.

- The product is obtained as a light yellow oil.

- Characterization includes ^1H-NMR, IR, and mass spectrometry confirming the structure and purity.

| Parameter | Details |

|---|---|

| Catalyst | 10% Pd-C (170 mg) |

| Solvent | Methanol (62 mL total) |

| Hydrogen Pressure | 1 atm |

| Reaction Time | 8 hours |

| Yield | 99% |

| Product State | Light yellow oil |

| Characterization | ^1H-NMR, IR, LRMS |

This method is efficient and scalable, suitable for producing high-purity Boc-protected amino piperidines.

Multi-Step Synthesis from L-Glutamic Acid

A more elaborate and enantioselective approach starts from the natural chiral amino acid L-glutamic acid, leveraging its stereochemistry to build the piperidine ring system.

Synthetic Route

- Step 1: Esterification of both carboxylic acid groups of L-glutamic acid using thionyl chloride in methanol at 0°C to room temperature, yielding the diester quantitatively.

- Step 2: N-Boc protection of the amino group using di-tert-butyl dicarbonate ((Boc)2O), triethylamine, and catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane, affording the Boc-protected diester in 92% yield.

- Step 3: Reduction of the diester with sodium borohydride (NaBH4). The temperature controls the product distribution:

- At 0°C to room temperature, a mono-hydroxyl compound is the major product (45%).

- Further conditions lead to diol formation.

- Step 4: Conversion of the diol to ditosylate intermediates.

- Step 5: Intramolecular cyclization via reaction with amines to form the piperidine ring.

Overall Yield and Advantages

- The overall yield of Boc-protected 3-amino piperidine derivatives ranges from 44% to 55% starting from L-glutamic acid.

- The method is stereoselective, preserving the (R)-configuration.

- It uses relatively inexpensive and readily available starting materials.

- The protocol avoids harsh reagents and complex purification steps.

| Step | Reaction | Conditions/Notes | Yield (%) |

|---|---|---|---|

| 1 | Esterification | SOCl2 in MeOH, 0°C to RT, 12 h | Quantitative |

| 2 | Boc Protection | (Boc)2O, Et3N, DMAP, CH2Cl2 | 92 |

| 3 | Reduction | NaBH4, 0°C to RT | Mono-hydroxyl 45 (major) |

| 4 | Tosylation | Conversion to ditosylate | Not specified |

| 5 | Cyclization | Reaction with amines | Not specified |

This route was reported recently with detailed characterization and offers a versatile platform for synthesizing various substituted piperidines.

Patent-Described Method: Preparation of (R)-3-Boc-Aminopiperidine

A Chinese patent (CN105130879A) describes a preparation method focusing on the synthesis of (R)-3-Boc-aminopiperidine, a closely related compound to the target molecule.

Key Features

- The method involves selective protection and deprotection steps to achieve the Boc-protected amine.

- It emphasizes controlling stereochemistry during synthesis.

- The patent highlights the use of specific reaction conditions to improve yield and purity.

While detailed experimental conditions are proprietary, the patent confirms the importance of Boc protection at the nitrogen and the use of stereoselective intermediates to obtain the (R)-enantiomer.

Additional Synthetic Strategies and Insights

Enamine and β-Keto Ester Intermediates

- Some synthetic strategies involve converting N-Boc protected piperidine-3-carboxylic acids into β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal to form β-enamino diketones.

- These intermediates can be further transformed via hydrazine reactions to yield heterocyclic derivatives related to the target compound.

- This method, while more complex, allows for the synthesis of regioisomeric and functionalized piperidine derivatives.

Advantages of Boc Protection

- The tert-butoxycarbonyl group is favored due to its stability under various reaction conditions and facile removal under acidic conditions.

- Boc protection prevents unwanted side reactions at the amine during multi-step synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | 3(R)-Cbz-aminopiperidine tert-butyl ester | Pd-C, H2 (1 atm), MeOH, 8 h | 99 | Simple, high yield, mild conditions |

| Multi-step from L-Glutamic Acid | L-Glutamic acid | SOCl2/MeOH, (Boc)2O/Et3N/DMAP, NaBH4 | 44-55 | Stereoselective, uses natural amino acid |

| Patent method (CN105130879A) | Not specified | Boc protection, stereoselective steps | Not specified | Emphasizes stereochemical control |

| Enamine/β-Keto Ester Route | N-Boc piperidine-3-carboxylic acid | Meldrum’s acid, DMF·DMA, hydrazines | Variable | For functionalized derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.